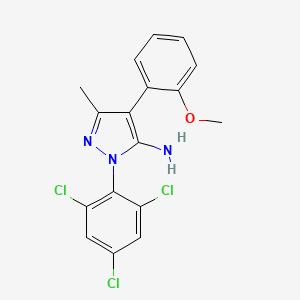![molecular formula C23H21ClN2O5S B4684368 methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate](/img/structure/B4684368.png)
methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate
Overview
Description
Methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate, also known as CGP 48664, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. In
Mechanism of Action
Methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate 48664 is a selective inhibitor of GSK-3β, which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound 48664 can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer and stem cell biology. This compound 48664 can also regulate the activity of various transcription factors, such as NF-κB and CREB, which are involved in inflammation and neuronal function.
Biochemical and Physiological Effects:
This compound 48664 has been shown to have various biochemical and physiological effects in different cell types and animal models. It can induce cell cycle arrest and apoptosis in cancer cells, and promote neuronal survival and synaptic plasticity in the brain. It can also regulate glucose metabolism and insulin signaling in the liver and adipose tissue, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
Methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate 48664 has several advantages for lab experiments, including its selectivity and potency as a GSK-3β inhibitor, its stability and solubility in various solvents, and its availability from commercial sources. However, it also has some limitations, such as its high cost, potential off-target effects, and limited bioavailability in vivo.
Future Directions
There are several future directions for the research on methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate 48664. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and proteins. Additionally, future research could focus on developing more potent and selective GSK-3β inhibitors based on the structure of this compound 48664, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical use.
Scientific Research Applications
Methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate 48664 has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has also been investigated for its potential use in stem cell research and tissue engineering.
properties
IUPAC Name |
methyl 3-[[2-(N-(4-chlorophenyl)sulfonylanilino)acetyl]amino]-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-16-20(23(28)31-2)9-6-10-21(16)25-22(27)15-26(18-7-4-3-5-8-18)32(29,30)19-13-11-17(24)12-14-19/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUTXCDAPISEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-bromobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4684288.png)

![3-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4684310.png)
![4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B4684313.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4684321.png)
![7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4684328.png)

![2-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4684346.png)
![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684348.png)

![N-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4684386.png)
![2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4684396.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4684400.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4684407.png)